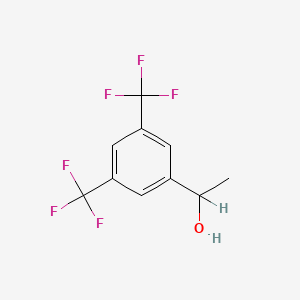

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSCIQKQJVBPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869755 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-63-8 | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol CAS number 34154-84-8

Initiating Data Collection

I'm starting by gathering crucial information on 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, zeroing in on chemical properties, synthesis methods, and research applications. My goal is to compile a thorough understanding for further analysis, focusing on its role in drug development and scientific research.

Planning Guide Structure

I've outlined the structure for the in-depth guide on this compound. I will begin with the compound's importance and cover physicochemical properties, synthesis/purification, and its applications. I'm focusing on a logical flow to aid understanding. I will also incorporate authoritative references and step-by-step experimental workflows to build a detailed and reliable resource.

Organizing Information Gathering

Now, I'm diving deeper into the technical aspects. My focus is on the compound's properties, syntheses, and applications. I'll structure a guide with an introduction, properties, synthesis, purification, and applications. I'll source data and methodologies and design visuals. All sources will be properly cited. Quantitative data will be tabulated. Finally, I'll compile all the technical info into a final guide on this compound.

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol structure

Starting Data Collection

I've initiated a thorough data gathering process. My focus is on the compound's chemical and physical characteristics, specifically its structure, molecular weight, melting and boiling points, and solubility. I intend to create a solid foundation of factual information to guide my subsequent explorations.

Broadening Research Scope

I'm expanding my data collection to include the applications of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. I'm especially interested in its role as a chiral building block and its use in pharmaceutical synthesis. I'm also looking into synthetic routes, focusing on asymmetric methods. Furthermore, I'll be investigating analytical techniques, biological activities, and mechanism of action. Finally, I will be compiling all information into an in-depth technical guide.

Deepening Data Gathering

I'm now diving deeper into the specifics. I'm actively compiling data on the chemical and physical properties of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, including its structure, molecular weight, melting and boiling points, and solubility. I'm simultaneously investigating its applications in research and drug development. I'm also focusing on asymmetric synthesis methods, analytical techniques like NMR and HPLC, and its biological activities. I will assemble all this information into a thorough guide.

Initiating Compound Overview

I'm beginning with an introduction that focuses on (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as a chiral intermediate. I'm aiming to establish its importance and context before diving into specifics. This sets the stage for a detailed technical discussion, appealing to the user's expertise.

Outlining Detailed Structure

I'm now detailing the planned structural overview. I'll include the 2D diagram from the SMILES string, followed by a properties table with CAS number, molecular formula, weight, appearance, and so on. I'll source all the data. I'm also planning a section on spectroscopic characterization, discussing techniques like NMR and HPLC, even without specific spectra readily available.

Expanding Methodology Scope

My current focus is expanding the methodologies section, specifically the synthesis approaches. I'm contrasting chemical and biocatalytic routes, highlighting their pros and cons. I'll detail asymmetric hydrogenation using metal catalysts, along with the expense and harsh conditions. Simultaneously, I'll describe biocatalytic methods using enzymes, focusing on mild conditions and high specificity.

Expanding on Synthesis Pathways

I'm now expanding the methodologies section, preparing to contrast chemical and biocatalytic routes in greater depth. I'll highlight the pros and cons of both, including asymmetric hydrogenation with metal catalysts, emphasizing their cost and harsher conditions, and then the use of enzymes with milder conditions and high specificity, like Candida antarctica lipase-B (CAL-B). I'll also incorporate a comparison diagram.

Detailing Compound's Blueprint

I'm now deep into detailing the compound's structure. I'm focusing on creating the 2D diagram and compiling the properties table, including CAS number, molecular formula, and weight. I'm meticulously sourcing the data to ensure accuracy. Then, I will delve into spectroscopic characterization, covering techniques like NMR and HPLC. Even without spectra, I'm noting what researchers look for in each. This information will be used to enhance the final technical guide.

An In-depth Technical Guide to the Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Keystone Chiral Intermediate

Abstract

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a critical chiral building block in the synthesis of numerous pharmacologically active molecules, most notably as a key intermediate for neurokinin-1 (NK-1) receptor antagonists such as Aprepitant.[1][2] The precise stereochemistry of this alcohol is paramount, as the biological activity of the final drug substance is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the primary synthetic strategies for producing this chiral alcohol with high enantiopurity. We will delve into the core methodologies of asymmetric reduction of the corresponding prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, exploring both chemocatalytic and biocatalytic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in Medicinal Chemistry

The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The presence of two such groups in the 3 and 5 positions of the phenyl ring of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol imparts unique electronic properties that are often exploited in drug design. The chiral nature of this secondary alcohol makes its enantioselective synthesis a topic of considerable interest. While the (R)-enantiomer is a well-known precursor to the antiemetic drug Aprepitant, the (S)-enantiomer also serves as a valuable synthon for the exploration of new chemical entities and as a stereochemical probe in structure-activity relationship studies.[1][3]

The primary challenge in the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol lies in achieving high levels of enantioselectivity in a cost-effective and scalable manner. This guide will explore the two dominant strategies to achieve this: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.

Synthetic Strategies for Enantiopure (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

The synthesis of enantiomerically pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol predominantly relies on the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. This transformation can be achieved through two main approaches: chemocatalysis and biocatalysis.

Chemocatalytic Asymmetric Reduction

Asymmetric hydrogenation and transfer hydrogenation using transition metal catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh) complexed with chiral ligands, are powerful and widely employed methods for the enantioselective reduction of ketones.[4] These methods often provide high conversions and excellent enantioselectivities.[5]

2.1.1. Asymmetric Hydrogenation

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a chiral catalyst. The Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral diphosphine ligand like BINAP, are exemplary in this regard.[6][7] The chirality of the ligand directs the approach of the hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

2.1.2. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor such as isopropanol or formic acid in place of H₂ gas.[8] Ruthenium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for this transformation. The reaction is typically carried out in the presence of a base, like sodium isopropoxide, to facilitate the catalytic cycle.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a "green" and highly efficient alternative to traditional chemical methods for the synthesis of chiral alcohols.[9][10] This approach utilizes whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the reduction of the prochiral ketone with high stereoselectivity.[11][12][13]

2.2.1. Whole-Cell Bioreduction

The use of whole microbial cells (e.g., yeast, bacteria) offers the advantage of in-situ cofactor regeneration, which is essential for the reductase enzymes. Various microorganisms, such as Candida tropicalis and Sphingomonas sp., have been shown to effectively reduce 3',5'-bis(trifluoromethyl)acetophenone to the corresponding (S)-alcohol with high enantiomeric excess.[11][14]

2.2.2. Isolated Enzyme (Ketoreductase - KRED) Biocatalysis

For greater control and higher purity, isolated ketoreductase (KRED) enzymes can be employed.[14] This approach eliminates potential side reactions from other cellular enzymes. The KRED, often commercially available, is used in conjunction with a cofactor regeneration system, which typically involves a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or by using glucose and glucose dehydrogenase.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity.

| Parameter | Asymmetric Hydrogenation (e.g., Ru/BINAP) | Asymmetric Transfer Hydrogenation (e.g., Ru/TsDPEN) | Biocatalysis (Whole-Cell/KRED) |

| Enantioselectivity | Generally high to excellent (>95% ee) | Generally high to excellent (>95% ee) | Often excellent (>99% ee)[9] |

| Reaction Conditions | High pressure H₂ gas, moderate temperatures | Atmospheric pressure, mild temperatures | Mild temperatures and pH[10] |

| Catalyst/Biocatalyst | Precious metal catalyst, chiral ligand | Precious metal catalyst, chiral ligand | Readily available microorganisms or enzymes |

| Substrate Scope | Broad | Broad | Can be substrate-specific |

| Scalability | Well-established for large-scale production | Well-established for large-scale production | Scalable, with considerations for fermentation/enzyme production |

| "Green" Chemistry | Use of H₂ gas, organic solvents | Use of organic solvents | Aqueous media, biodegradable catalysts[9] |

Detailed Experimental Protocol: Biocatalytic Asymmetric Reduction using Whole Cells

This protocol provides a representative procedure for the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a whole-cell biocatalyst, based on established methodologies.[5][14]

Materials and Reagents

-

3',5'-Bis(trifluoromethyl)acetophenone

-

Candida tropicalis (or other suitable microorganism)

-

Yeast extract

-

Peptone

-

Dextrose (Glucose)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

Step 1: Cultivation of the Biocatalyst

-

Prepare a sterile growth medium containing yeast extract, peptone, and dextrose in water.

-

Inoculate the medium with a culture of Candida tropicalis.

-

Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking for 24-48 hours to allow for cell growth.

-

Harvest the cells by centrifugation and wash them with sterile phosphate buffer.

Step 2: Asymmetric Bioreduction

-

Resuspend the harvested cells in a fresh phosphate buffer.

-

Add 3',5'-bis(trifluoromethyl)acetophenone to the cell suspension. A co-solvent like DMSO may be used to aid solubility.

-

Add a co-substrate for cofactor regeneration, such as glucose.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by TLC or chiral GC/HPLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel to yield pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Characterization

The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or chiral GC.[15] The chemical structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Caption: Overview of major synthetic routes to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Conclusion

The synthesis of enantiomerically pure (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a well-established yet continually evolving field. Both chemocatalytic and biocatalytic methods offer highly efficient and selective routes to this valuable chiral intermediate. While transition-metal-catalyzed asymmetric (transfer) hydrogenation provides robust and scalable processes, biocatalysis presents an increasingly attractive alternative that aligns with the principles of green chemistry. The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the application, including scale, cost, and desired purity. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block for their synthetic endeavors.

References

- A Technical Guide to the Stereoselective Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol - Benchchem. (URL: )

- Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R) - [3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897–1904. (URL: [Link])

- Application Notes and Protocols for the Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone - Benchchem. (URL: )

- Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. (URL: [Link])

- Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. ChemCatChem.

- Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. IRIS - Unibo. (URL: [Link])

- Chapter 10 Synthesis of aprepitant.

- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 121. (URL: [Link])

- Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.). US EPA. (URL: [Link])

- Effective synthesis of ( S )-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.

- Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. ResearchGate.

- Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis.

- Preparation of aprepitant.

- Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. ResearchGate. (URL: [Link] trifluoromethylphenylethanone_using_Lactobacillus_kefir_ADH)

- Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Organic Process Research & Development, 18(9), 1137–1141. (URL: [Link])

- Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine.

- Super Hydrides. DTIC. (URL: [Link])

- New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. ChemInform. (URL: [Link])

- Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy. (URL: [Link])

- (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. (URL: [Link])

- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7356. (URL: [Link])

- (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate.

- Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. (URL: [Link])

- Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. The Journal of Organic Chemistry, 80(1), 458–462. (URL: [Link])

- Asymmetric hydrogen

- Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78(12), 7973–7986. (URL: [Link])

- Noyori Hydrogen

- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. (URL: [Link])

- A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene.

- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. (URL: [Link])

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 27(18), 5894. (URL: [Link])

- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(35), 13149–13153. (URL: [Link])

- The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts.

- Using the force to synthesize (un)symmetric DPPE derivatives. Research Communities. (URL: [Link])

- (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Arran Chemical Company. (URL: [Link])

Sources

- 1. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 11. researchgate.net [researchgate.net]

- 12. Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions [cris.unibo.it]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol molecular weight

An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Synthesis, Analysis, and Applications

Introduction

This compound is a fluorinated chiral alcohol that has garnered significant attention in the pharmaceutical and materials science sectors. Its unique structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts notable properties including enhanced chemical stability, metabolic resistance, and specific molecular interactions.[1][2] This makes it an invaluable chiral building block, particularly in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, with a focus on its critical role in drug development. We will delve into its physicochemical properties, explore its primary application as a key intermediate for the neurokinin-1 (NK-1) receptor antagonist Aprepitant, and detail the principal methodologies for its synthesis and enantiomeric purity analysis. The causality behind experimental choices and the validation inherent in robust protocols are emphasized throughout.

Physicochemical Properties and Structural Data

The fundamental characteristics of a molecule are critical for its application in synthesis and formulation. The two trifluoromethyl groups significantly influence the electronic properties and lipophilicity of this compound. Quantitative data for its racemic and enantiopure forms are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈F₆O | [3][4][5] |

| Molecular Weight | 258.16 g/mol | [3][4][6] |

| Appearance | White solid / fine crystalline powder | [7][8] |

| Melting Point | 53-58 °C | [6][7] |

| Boiling Point | 175.8 - 223.5 °C at 760 mmHg | [6][7] |

| Density | ~1.4 g/cm³ | [6][7] |

| CAS Number (R)-enantiomer | 127852-28-2 | [3] |

| CAS Number (S)-enantiomer | 225920-05-8 | [7] |

| CAS Number (Racemate) | 368-63-8 | [4] |

Core Application: A Key Intermediate for Aprepitant

The primary driver for the large-scale synthesis of enantiomerically pure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is its role as a crucial intermediate in the manufacture of Aprepitant.[6][8] Aprepitant is a potent and selective human neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[8]

The causality for its use is rooted in stereochemistry. The biological activity of Aprepitant is dependent on the precise three-dimensional arrangement of its atoms, which is established by the chirality of the alcohol intermediate. The (R)-enantiomer is essential for constructing the correct stereocenter in the final drug molecule.[8]

Synthesis Methodologies: Achieving Enantiopurity

The production of single-enantiomer this compound is a critical challenge. The choice of synthetic route is often a balance between cost, efficiency, scalability, and environmental impact. Two primary strategies have proven effective: chemical asymmetric synthesis and biocatalytic methods.[6][8]

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for producing chiral alcohols from their corresponding prochiral ketones. This approach relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the ketone.

Causality of Method Choice: Ruthenium-based catalysts are frequently chosen due to their high efficiency, selectivity, and tolerance for various functional groups.[6][8] The reaction is driven by the formation of a transient, diastereomeric complex between the substrate and the chiral catalyst, which lowers the activation energy for one enantiomeric product over the other.

Experimental Protocol: Asymmetric Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone [8]

-

Inert Atmosphere: To a degassed reaction vessel, add the ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, for instance, (1S,2R)-cis-1-amino-2-indanol.

-

Solvent and Substrate: Add an appropriate solvent like 2-propanol, followed by the substrate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

-

Activation: Introduce a base, such as a 5M sodium hydroxide solution, to activate the catalyst system.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for 4-6 hours, monitoring the conversion by GC or HPLC.

-

Workup and Purification: Upon completion, quench the reaction, perform an extraction with a suitable organic solvent, and purify the resulting alcohol via distillation or chromatography to yield the enantiomerically enriched product.

Biocatalytic Synthesis: Enzymatic Resolution & Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect enantioselectivity.[6][9]

Causality of Method Choice: Lipases, such as Candida antarctica lipase-B (CAL-B), are robust enzymes widely used for the kinetic resolution of racemic alcohols.[9] They selectively acylate one enantiomer, allowing for the easy separation of the unreacted alcohol (the desired enantiomer) from its esterified counterpart. Alternatively, carbonyl reductases can directly reduce the ketone to a single-enantiomer alcohol with high enantiomeric excess (ee).[10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [9]

-

Reaction Setup: In a suitable organic solvent (e.g., hexane or MTBE), dissolve the racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

-

Enzyme and Acyl Donor: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B) and an acyl donor, such as vinyl acetate. Vinyl acetate is an excellent choice as the byproduct, acetaldehyde, is volatile and does not require removal from the reaction equilibrium.

-

Incubation: Stir the suspension at a mild temperature (e.g., 30-45 °C).

-

Monitoring: Monitor the reaction progress using chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: After the reaction, filter off the immobilized enzyme (which can be recycled). The resulting mixture of the (R)-alcohol and the (S)-acetate can then be easily separated by column chromatography. The (S)-acetate can be hydrolyzed back to the (S)-alcohol if desired.

Analytical Protocols for Enantiomeric Purity Determination

Verifying the enantiomeric excess (ee) is a non-negotiable quality control step. The choice of analytical technique depends on the physical properties of the analyte and the available instrumentation. Chiral chromatography is the gold standard for this purpose.[11][12]

Chiral Gas Chromatography (GC)

Applicability: GC is well-suited for volatile and thermally stable compounds like this compound.[11] The separation occurs as the enantiomers interact differently with a chiral stationary phase (CSP) coated inside the GC column.

Self-Validating Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the alcohol in a volatile solvent like ethyl acetate or hexane.

-

GC System & Conditions:

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the major (A₁) and minor (A₂) enantiomers using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Applicability: HPLC is a versatile and robust method for enantioseparation. Polysaccharide-based CSPs are particularly effective for resolving a wide array of chiral molecules, including this alcohol.[11]

Self-Validating Protocol:

-

Sample Preparation: Dissolve the sample to a concentration of ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

HPLC System & Conditions:

-

System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-derived column like Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[12]

-

Mobile Phase: A non-polar/polar mixture, typically n-Hexane/Isopropanol (e.g., 98:2 v/v). The low polarity of the mobile phase enhances the chiral recognition interactions on the CSP.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.[12]

-

-

Data Analysis: Calculate the % ee from the integrated peak areas as described in the GC protocol.

Conclusion

This compound stands out as a specialty chemical of high value in modern synthetic chemistry. Its utility is most profoundly demonstrated in the pharmaceutical industry as an indispensable chiral precursor to the antiemetic drug Aprepitant. The successful application of this intermediate hinges on the ability to produce it in high enantiomeric purity. As detailed in this guide, both advanced chemical catalysis and green biocatalytic methods provide robust and scalable pathways to this goal. The rigorous application of analytical techniques like chiral GC and HPLC ensures that the final product meets the stringent quality requirements for API synthesis, embodying the principles of precision and reliability that underpin drug development.

References

- Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from Arran Chemical Company website. [Link]

- SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.

- Autech Industry Co.,Limited. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. Retrieved from Autech Industry Co.,Limited website. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wu, Q., Li, J., & Wang, M. (2007). Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy, (4), 256-259. [Link]

- Wang, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]

- Royal Society of Chemistry. (2021). Supporting Information. Retrieved from Royal Society of Chemistry website. [Link]

- Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist.

- Enzymaster. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol - Arran Chemical Company [arranchemical.ie]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Enzymaster [enzymaster.de]

- 6. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 7. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical chiral alcohol and synthetic intermediate. The strategic placement of two trifluoromethyl groups on the phenyl ring imparts unique physicochemical properties, including high chemical stability and hydrophobicity, making it a valuable building block in medicinal chemistry and materials science.[1] This document details its structural characteristics, physical and chemical properties, spectroscopic data, and established synthesis methodologies. Particular focus is given to its role as a key intermediate in the synthesis of pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[2][3] Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Introduction: A Keystone Chiral Intermediate

This compound, particularly its enantiomerically pure forms, represents a cornerstone in the synthesis of complex, biologically active molecules.[4][5] The presence of trifluoromethyl (-CF₃) groups is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modifying the pharmacokinetic profile of a drug candidate.[6]

This alcohol's primary significance lies in its role as a precursor to potent therapeutic agents. The (R)-enantiomer is an indispensable intermediate for producing Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[2][3] Beyond this, the compound serves as a versatile intermediate for other neuroprotective agents, agrochemicals, and advanced polymers where thermal and chemical resilience are paramount.[1][4][6] Understanding its fundamental properties is therefore essential for scientists and researchers aiming to leverage its unique characteristics.

Physicochemical Properties

The defining features of this compound are its fluorinated aromatic ring and chiral carbinol center. These elements dictate its physical state, solubility, and reactivity profile. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | References |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanol | [7] |

| Synonyms | α-methyl-3,5-bis(trifluoromethyl)benzyl alcohol, 3,5-BTPE | [1][7] |

| Molecular Formula | C₁₀H₈F₆O | [7][8] |

| Molecular Weight | 258.16 g/mol | [7][8][9] |

| Appearance | White to off-white solid or crystalline powder | [10][11] |

| CAS Number | 368-63-8 (Racemate) 127852-28-2 ((R)-enantiomer) 225920-05-8 ((S)-enantiomer) | [1][7][12] |

| Melting Point | 53-58 °C | [8][10][12] |

| Boiling Point | ~176-224 °C at 760 mmHg | [1][8][10] |

| Density | ~1.4 - 1.46 g/cm³ | [1][8][10] |

| Solubility | Low in water; Soluble in organic solvents (e.g., acetonitrile, chloroform, methanol) | [11][12][13] |

| pKa | 13.99 ± 0.20 (Predicted) | [11][12] |

| Optical Activity | (R)-enantiomer: [α]/D +27 ± 1°, c = 1 in acetonitrile | [11] |

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for any synthetic intermediate. The following data are characteristic of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by characteristic signals. Aromatic protons typically appear as singlets around δ 7.75-7.85 ppm. The methine proton (CH-OH) presents as a quartet near δ 4.95 ppm due to coupling with the adjacent methyl group, which in turn appears as a doublet around δ 1.5 ppm.[2]

-

¹³C and ¹⁹F NMR Spectroscopy : These techniques are invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl groups, respectively. Full spectral data is available in public databases.[7]

-

Mass Spectrometry : Electron ionization mass spectrometry typically shows a molecular ion peak and characteristic fragmentation patterns, with major fragments observed at m/z 243 ([M-CH₃]⁺) and 195.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, along with C-H and C-F stretching vibrations at their characteristic frequencies.

Synthesis and Reactivity

The production of enantiomerically pure this compound is of paramount importance, particularly for pharmaceutical applications where stereochemistry dictates biological activity.[6] Two primary strategies dominate its synthesis: chemical asymmetric reduction and biocatalysis.

Sources

- 1. biosynce.com [biosynce.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Enzymaster [enzymaster.de]

- 10. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS#: 127852-28-2 [m.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol safety and handling

Starting Research: Safety Data

I'm now diving into the specifics! My initial focus is on gathering safety and handling data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. I'm hitting Google with targeted searches, aiming to unearth comprehensive material safety data sheets (MSDS) and relevant regulatory information.

Refining Search Strategy

I'm expanding my approach to include regulatory guidelines from OSHA and ECHA, and digging for toxicology reports and protocols from chemical suppliers. I plan to identify key hazards and required PPE. Next I will create a structured guide, and visualize the workflows with Graphviz.

Analyzing Safety Information Deeply

I'm now zeroing in on data analysis. My plan is to gather info, like MSDS, from various sources. I will create a structured guide, complete with practical protocols for safe practices, and create supporting Graphviz diagrams. Then I will write the guide and integrate visual aids. Next up, in-text citations, and finally, the complete reference list.

An In-depth Technical Guide to the Spectral Analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental choices and interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₈F₆O, Molar Mass: 258.16 g/mol ) possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.[1] The presence of a chiral center at the carbinol carbon, a highly substituted aromatic ring with two powerful electron-withdrawing trifluoromethyl groups, and a hydroxyl group, all contribute to the characteristic features observed in its NMR, IR, and Mass Spectra. Understanding these features is paramount for its identification, purity assessment, and characterization in various stages of drug development.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Experimental Protocol: A Self-Validating System

A high-resolution ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Sample Preparation: 5-10 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm, which serves as a convenient internal reference. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm) for precise chemical shift calibration.

-

Instrumental Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is employed to allow for near-complete relaxation of the protons, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is used to ensure high resolution.

-

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | Singlet | 1H | H-4 (Aromatic) | This proton is situated between the two trifluoromethyl groups, and its signal appears as a singlet due to the symmetrical substitution pattern. The strong deshielding effect of the adjacent electron-withdrawing CF₃ groups causes a significant downfield shift. |

| ~7.75 | Singlet | 2H | H-2, H-6 (Aromatic) | These two protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet and are also shifted downfield by the electron-withdrawing nature of the CF₃ groups. |

| ~4.95 | Quartet | 1H | CH-OH (Methine) | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). Its proximity to the electronegative oxygen atom causes a downfield shift. |

| ~2.5 (variable) | Singlet (broad) | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling. |

| ~1.5 | Doublet | 3H | CH₃ (Methyl) | The methyl protons are coupled to the single methine proton, resulting in a doublet. This signal appears in the typical upfield region for an alkyl group. |

Data based on published values.[2]

Caption: ¹H NMR experimental and processing workflow.

¹³C NMR Spectroscopy

Experimental Protocol and Rationale:

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Instrumental Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30) is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds is appropriate.

-

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~149 | C-1 (Aromatic, C-CHOH) | The ipso-carbon attached to the ethanol moiety is shifted downfield. |

| ~132 (quartet) | C-3, C-5 (Aromatic, C-CF₃) | These carbons are directly attached to the highly electronegative trifluoromethyl groups, resulting in a downfield shift and splitting into a quartet due to one-bond C-F coupling. |

| ~125 (quartet) | CF₃ | The carbon of the trifluoromethyl group itself appears as a quartet with a large coupling constant, a characteristic feature for this group. |

| ~124 | C-2, C-6 (Aromatic) | These aromatic carbons are deshielded by the adjacent CF₃ groups. |

| ~121 | C-4 (Aromatic) | This aromatic carbon is also influenced by the electron-withdrawing substituents. |

| ~70 | CH-OH (Methine) | The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. |

| ~25 | CH₃ (Methyl) | The methyl carbon appears in the typical upfield aliphatic region. |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

As a solid compound, this compound can be analyzed using either the KBr pellet method or as a thin film.[3][4]

-

KBr Pellet Method: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry KBr powder.[3] The mixture is then pressed into a thin, transparent pellet. This method provides a spectrum free from solvent interference. A background spectrum of a blank KBr pellet is run first for correction.[5]

-

Thin Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[4]

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretches.

| Frequency (cm⁻¹) | Vibration | Description |

| 3600-3200 | O-H stretch | A strong, broad absorption due to intermolecular hydrogen bonding of the hydroxyl group. |

| 3100-3000 | Aromatic C-H stretch | Weak to medium absorptions. |

| 3000-2850 | Aliphatic C-H stretch | Medium absorptions from the methyl and methine groups. |

| 1600-1450 | Aromatic C=C stretch | Multiple sharp, medium to weak bands characteristic of the benzene ring. |

| 1350-1100 | C-F stretch | Very strong, complex absorptions characteristic of the trifluoromethyl groups. |

| 1200-1000 | C-O stretch | A strong absorption for the alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds like this one.[6]

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[7][8] This high energy induces fragmentation, providing a characteristic fingerprint for the molecule.

-

Inlet System: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column.

-

Ion Source Temperature: Typically maintained around 200-250 °C to ensure the sample remains in the gas phase.[8][9]

Data Interpretation and Fragmentation Pathway:

The mass spectrum from the National Institute of Standards and Technology (NIST) database for this compound shows several key fragments.[1]

-

Molecular Ion (M⁺): A peak at m/z 258 corresponding to the molecular weight of the compound is expected, though it may be weak due to extensive fragmentation.

-

Base Peak (m/z 243): The most intense peak is often due to the loss of a methyl group (•CH₃, 15 Da) via alpha-cleavage, resulting in a stable, resonance-stabilized cation.

-

Other Significant Fragments:

-

m/z 195: Loss of the ethanol side chain.

-

Benzylic cleavage: Fission of the bond between the aromatic ring and the ethanol moiety can also occur.

-

Caption: Proposed major EI-MS fragmentation pathways.

Summary of Spectral Data

| Technique | Key Features and Observations |

| ¹H NMR (CDCl₃) | Aromatic protons (~7.75-7.85 ppm), methine quartet (~4.95 ppm), methyl doublet (~1.5 ppm), and a variable hydroxyl proton signal. |

| ¹³C NMR (CDCl₃) | Aromatic carbons (121-149 ppm), trifluoromethyl quartets (~125 and ~132 ppm), methine carbon (~70 ppm), and methyl carbon (~25 ppm). |

| FT-IR | Strong, broad O-H stretch (3600-3200 cm⁻¹), strong C-F stretches (1350-1100 cm⁻¹), and a strong C-O stretch (1200-1000 cm⁻¹). |

| Mass Spec (EI) | Molecular ion at m/z 258, base peak at m/z 243 ([M-CH₃]⁺). |

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification and characterization. The interplay of its unique structural features is clearly reflected in the distinct patterns observed in its NMR, IR, and Mass Spectra. This guide serves as a practical resource for researchers and professionals, enabling confident application of these analytical techniques in the synthesis and development of novel therapeutics.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6425739, this compound. [Link].

- Wikipedia.

- Fang, X. (2023). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Journal of Mass Spectrometry & Advances in the Clinical Lab, 6(3). [Link].

- Drawell. (n.d.).

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link].

- Shimadzu. (n.d.). KBr Pellet Method. [Link].

- Royal Society of Chemistry. (2021).

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link].

- University of Illinois. (n.d.).

- re3data.org. (2023).

- FOODBALL Project. (n.d.). Spectral Libraries. [Link].

- Royal Society of Chemistry. (n.d.).

- LCGC International. (2015).

- ResearchGate. (2017). What is the ratio of sample to KBr to make a fine pellet for FTIR analysis? [Link].

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944). [Link].

- Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. [Link].

- SpectraBase. (n.d.). 1-(3-Trifluoromethylphenyl)-ethanol - Optional[¹H NMR] - Spectrum. [Link].

- Home Sunshine Pharma. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. [Link].

- University of California, Davis. (n.d.).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 443135, 1-Phenylethanol, (S)-. [Link].

- SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [Link].

- Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Organic Process Research & Development, 11(3), 555-560. [Link].

- Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link].

- SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [Link].

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

- National Center for Biotechnology Information. PubChem Compound Summary for CID 637516, 1-Phenylethanol, (R)-. [Link].

- NIST. (n.d.). Phenylethyl Alcohol. [Link].

Sources

- 1. This compound | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Chiral Intermediate

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a critical chiral building block in modern medicinal chemistry. Its structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties such as high chemical stability and hydrophobicity.[1] These characteristics make it an invaluable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Notably, the (R)-enantiomer of this alcohol is a key intermediate in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic for chemotherapy-induced nausea and vomiting.[2][3] The stereochemistry of the alcohol is paramount to the biological activity of the final drug molecule, making the precise characterization of its physical properties, such as melting and boiling points, essential for identity confirmation, purity assessment, and process control in a drug development setting. This guide provides an in-depth analysis of these core physical properties, grounded in experimental methodology and practical insights.

Core Physicochemical Properties

The physical properties of this compound can vary slightly based on its enantiomeric purity (i.e., whether it is the (R)-enantiomer, (S)-enantiomer, or a racemic mixture) and the purity of the sample. The data compiled from various suppliers and databases are summarized below.

| Property | Value | Source(s) |

| Melting Point | 53-58 °C | [2][4][5][6] |

| 54 °C | [1] | |

| 69.5-75.5 °C | [7] | |

| Boiling Point | 175.8 °C (at 760 mmHg) | [1][2] |

| 223.5 °C (at 760 mmHg) | [5][6] | |

| Density | 1.376 - 1.457 g/cm³ | [1][2][4][5][6] |

| Molecular Formula | C₁₀H₈F₆O | [2] |

| Molecular Weight | 258.16 g/mol | [2] |

Expert Insight: The observed variation in melting points (e.g., the 53-58 °C range versus the 69.5-75.5 °C value) highlights a critical aspect of materials science in drug development.[2][4][5][6][7] Such discrepancies can arise from several factors:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

-

Enantiomeric Purity: The melting point of a pure enantiomer (R or S) can differ from that of the racemic mixture.

-

Residual Impurities: The presence of solvents or by-products from its synthesis, which often involves the reduction of 3,5-bis(trifluoromethyl)acetophenone, can depress and broaden the melting range.[2][3]

Therefore, melting point determination is not just a check for identity but a sensitive indicator of purity and physical form.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a fundamental technique for assessing the purity of a crystalline solid. A pure compound typically melts over a narrow range (0.5-1.5 °C).

Methodology: Digital Melting Point Apparatus (Capillary Method)

This protocol describes a self-validating system for accurate melting point determination.

Step 1: Sample Preparation

-

Rationale: Proper sample preparation is crucial for efficient and uniform heat transfer.

-

Procedure:

-

Ensure the sample of this compound is a completely dry, fine powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column at the bottom. The packed sample height should be 2-3 mm.

-

Step 2: Instrument Setup & Calibration

-

Rationale: Instrument accuracy is paramount. Calibration with certified standards ensures the trustworthiness of the measurement.

-

Procedure:

-

Before running the sample, verify the calibration of the digital melting point apparatus using at least two standards that bracket the expected melting point (e.g., benzophenone, 48-50°C; benzoic acid, 121-123°C).

-

Set the starting temperature to ~45°C, approximately 10°C below the lowest expected melting point of 53°C.[4][5][6]

-

Set a heating ramp rate of 10-15 °C/minute for the initial rapid approach.

-

Step 3: Measurement

-

Rationale: A slow ramp rate near the melting point is essential to allow the system to reach thermal equilibrium, ensuring an accurate reading.

-

Procedure:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Once the temperature reaches the starting point (45°C), change the ramp rate to a slow 1-2 °C/minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last trace of solid melts, resulting in a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Step 4: Validation and Interpretation

-

Rationale: The result must be interpreted in the context of purity.

-

Procedure:

-

A narrow melting range (e.g., 54.5-55.5 °C) indicates high purity.

-

A broad and depressed melting range (e.g., 51-55 °C) suggests the presence of impurities.

-

Compare the obtained value with the reference data to confirm the material's identity.

-

Workflow Visualization

Sources

- 1. biosynce.com [biosynce.com]

- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS#: 225920-05-8 [m.chemicalbook.com]

- 5. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. echemi.com [echemi.com]

- 7. 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Deep Dive into the Solubility of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a critical chiral intermediate in the synthesis of advanced pharmaceutical compounds, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The efficacy of its application in synthesis, purification, and formulation is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, underpinned by theoretical principles and practical methodologies for its determination. While quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information and provides a framework for its empirical determination and prediction based on the behavior of analogous structures.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug development, the efficiency of a synthetic route is paramount. This compound stands out as a pivotal building block, particularly in the creation of stereospecific active pharmaceutical ingredients (APIs). Its utility is largely dictated by its physicochemical properties, with solubility being a primary determinant for reaction kinetics, crystallization, and purification processes. An understanding of how this compound behaves in different solvent systems is, therefore, not merely academic but a crucial element of process optimization and scalable manufacturing. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and, consequently, its interaction with various solvents.

Physicochemical Profile of this compound

A foundational understanding of the compound's physical and chemical properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈F₆O | |

| Molecular Weight | 258.16 g/mol | |

| Melting Point | 53-58 °C | |

| Boiling Point | 175.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Appearance | White to off-white crystalline powder |

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This principle is rooted in the balance of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

The Phenyl Ring and Trifluoromethyl Groups: The aromatic ring and the highly electronegative fluorine atoms in the two trifluoromethyl groups contribute to the molecule's nonpolar and lipophilic character. Fluorinated compounds often exhibit unique solubility profiles, sometimes being described as "fluorous," indicating a preference for fluorous solvents.

-

The Hydroxyl Group: The presence of the alcohol functional group introduces polarity and the capacity for hydrogen bonding. This allows for interaction with polar protic solvents.

The overall solubility of the molecule in a given solvent is a result of the interplay between these competing characteristics.

Qualitative and Expected Quantitative Solubility

Direct, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions and data from structurally similar compounds allow for informed estimations.

Qualitative Solubility:

-

Soluble: General organic solvents like ethanol and acetone.

-

Low Solubility: Water.

Expected Solubility Behavior in Common Organic Solvents:

To build a more comprehensive picture, we can extrapolate from the known solubility of benzyl alcohol and consider the impact of the trifluoromethyl substituents. Benzyl alcohol, the parent compound without the trifluoromethyl groups, is moderately soluble in water (approximately 4 g/100 mL) and is miscible with many organic solvents like ethanol, ether, and chloroform.

The two electron-withdrawing trifluoromethyl groups on this compound are expected to:

-

Decrease solubility in polar protic solvents like water and, to a lesser extent, in lower alcohols compared to benzyl alcohol. This is due to the increased lipophilicity and the potential for reduced hydrogen bond donating capability of the hydroxyl group.

-

Increase solubility in nonpolar and weakly polar aprotic solvents such as hexanes, toluene, and dichloromethane. The large, nonpolar surface area created by the trifluoromethyl groups would favor interactions with these solvents.

-

Exhibit moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where dipole-dipole interactions can occur without the complexities of hydrogen bonding networks.

A summary of expected solubility is presented below. It is crucial to note that these are estimations and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to High | Favorable van der Waals interactions with the fluorinated aromatic ring. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | Moderate to High | A balance of polarity to interact with the hydroxyl group and nonpolarity for the rest of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate | Good dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Hydrogen bonding is possible, but the large lipophilic portion of the molecule may limit solubility. |

| Highly Polar Protic | Water | Very Low | The hydrophobic nature of the bis(trifluoromethyl)phenyl group dominates. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure a saturated solution is achieved.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

-

The difference in weight gives the mass of the dissolved solid in the known volume of the solvent.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using a validated HPLC or GC method.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Causality Behind Experimental Choices:

-

Using an excess of solid ensures that the point of saturation is reached and maintained.

-

Constant temperature control is critical as solubility is highly temperature-dependent.

-

Filtration is a mandatory step to separate the dissolved solute from any remaining solid, which would otherwise lead to an overestimation of solubility.

-

Chromatographic analysis is preferred for its high accuracy and sensitivity, especially for compounds with low to moderate solubility.

Caption: Experimental workflow for determining the quantitative solubility of a solid organic compound.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive, publicly available database of quantitative solubility for this compound is yet to be established, this guide provides a robust framework for researchers and drug development professionals. By understanding the underlying physicochemical principles and employing rigorous experimental protocols, the solubility of this key intermediate in any relevant organic solvent can be accurately determined. This knowledge is instrumental in designing efficient, scalable, and reproducible synthetic and purification processes, ultimately accelerating the development of novel therapeutics. The provided methodologies ensure a self-validating system for generating reliable and actionable solubility data, which is a cornerstone of sound scientific and industrial practice.

References

- PubChem Compound Summary for CID 77457, this compound.

- This compound CAS 368-63-8. BIOSYNCE. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.[Link]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Link]

- Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

Sources

Discovery and history of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol

Starting The Research Phase

I am now initiating my research process. I'm focusing on finding information on the discovery, synthesis, and historical development of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol through comprehensive Google searches.

Exploring Further Applications

I am now expanding my search. I'm focusing on the applications of this compound, especially in medicinal chemistry. I'm also looking for uses as a chiral resolving agent and building block. Simultaneously, I'm identifying key publications and patents to compile a comprehensive reference list for the guide. Next I will analyze the data to create a logical structure for the guide, emphasizing significance and development.

Defining the Search Parameters

I am now refining my search terms and focusing on discovery, synthesis, and development of the target compound. I'm also looking for detailed protocols and quantitative data to build a strong foundation for the guide. Simultaneously, I'm identifying key publications and patents to compile an authoritative reference list. This will allow for the design of a logical, informative structure for the guide, emphasizing the compound's significance and historical context.

Exploring Initial Findings